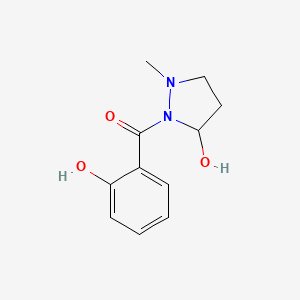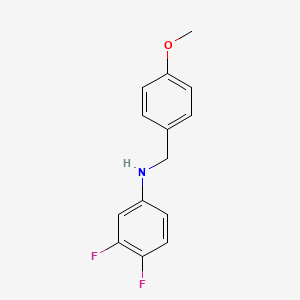![molecular formula C25H26N2O3S B5150461 N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5150461.png)
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has shown promising results in various studies, particularly in the field of neuroscience.
作用机制
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide exerts its neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is activated in response to DNA damage and leads to the depletion of cellular energy stores, ultimately resulting in cell death. By inhibiting PARP activity, this compound prevents the depletion of cellular energy stores and promotes cell survival.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce neuronal damage and improve neurological function in animal models of ischemic brain injury. In addition, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide in lab experiments is its specificity for PARP inhibition. Unlike other PARP inhibitors, this compound does not inhibit other enzymes that are involved in DNA repair, making it a more specific tool for studying the role of PARP in cellular processes. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide. One area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been shown to reduce amyloid-beta-induced neurotoxicity in vitro, suggesting that it may have therapeutic potential in this disease. Another area of interest is its potential use in the treatment of inflammatory diseases. This compound has been shown to reduce inflammation in animal models of inflammatory bowel disease and rheumatoid arthritis, suggesting that it may have therapeutic potential in these conditions. Finally, further research is needed to elucidate the precise mechanisms by which this compound exerts its neuroprotective and anti-inflammatory effects.
合成方法
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide can be synthesized through a multistep process involving the reaction of various reagents. The first step involves the reaction of benzylamine and 4-fluorobenzenesulfonyl chloride in the presence of a base to form N-benzyl-4-fluorobenzenesulfonamide. This intermediate is then reacted with 1-piperidinecarboxamide to obtain the final product, this compound.
科学研究应用
N-benzyl-N-[2-(1-piperidinylcarbonyl)phenyl]benzenesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have a neuroprotective effect against ischemic brain injury and has also been investigated for its potential use in the treatment of Alzheimer's disease. In addition, this compound has been studied for its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases.
属性
IUPAC Name |
N-benzyl-N-[2-(piperidine-1-carbonyl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O3S/c28-25(26-18-10-3-11-19-26)23-16-8-9-17-24(23)27(20-21-12-4-1-5-13-21)31(29,30)22-14-6-2-7-15-22/h1-2,4-9,12-17H,3,10-11,18-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROXACXOZHSCBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2N(CC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[5-(3,4-dichlorobenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B5150386.png)
![2-chloro-N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5150387.png)


![2-[(6-nitro-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5150405.png)

![2-[butyl(3-pyridinylcarbonyl)amino]benzoic acid](/img/structure/B5150413.png)

![2-{[N-(2-fluorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B5150440.png)

![N~1~-[2-(4-chlorophenoxy)ethyl]-N~2~-(2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5150454.png)
![rel-(1S,2S)-2-{4-[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)carbonyl]-1-piperazinyl}cyclohexanol trifluoroacetate (salt)](/img/structure/B5150479.png)

![4-(2-{3-chloro-4-[(2-cyanobenzyl)oxy]-5-ethoxyphenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5150495.png)
